Cas no 53229-46-2 (Diethyl thiophene-2,3-dicarboxylate)

Diethyl thiophene-2,3-dicarboxylate structure
53229-46-2 structure
Product Name:Diethyl thiophene-2,3-dicarboxylate
CAS No:53229-46-2
MF:C10H12O4S
MW:228.264882087708
CID:1084360
PubChem ID:12197669
Update Time:2025-04-24

Diethyl thiophene-2,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl thiophene-2,3-dicarboxylate
    • Diethyl 2,3-thiophenedicarboxylate
    • 2,3,4,5-Thiophenetetracarboxylicacid
    • AC1L5TF4
    • AC1Q5TF3
    • AG-F-57239
    • AR-1L6777
    • CTK1D8518
    • NSC133362
    • SureCN22092
    • Thiophen-2,3,4,5-tetracarbonsaeure
    • Thiophen-2,3-dicarbonsaeure-diethylester
    • thiophene-2,3-dicarboxylic acid diethyl ester
    • thiophene-2.3.4.5-tetracarboxylic acid
    • Thiophentetracarbonsaeure
    • Thiophen-tetracarbonsaeure
    • Diethylthiophene-2,3-dicarboxylate
    • DTXSID601282045
    • 53229-46-2
    • 2,3-Diethyl 2,3-thiophenedicarboxylate
    • 2,3-DIETHYL THIOPHENE-2,3-DICARBOXYLATE
    • SCHEMBL5078857
    • Inchi: 1S/C10H12O4S/c1-3-13-9(11)7-5-6-15-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
    • InChI Key: WQFKWUIFAWRSEE-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)OCC)=C1C(=O)OCC

Computed Properties

  • Exact Mass: 228.04563003g/mol
  • Monoisotopic Mass: 228.04563003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80.8Ų

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Additional information on Diethyl thiophene-2,3-dicarboxylate

Diethyl thiophene-2,3-dicarboxylate: A Comprehensive Overview

Diethyl thiophene-2,3-dicarboxylate, with the CAS registry number53229-46-2, is a synthetic organic compound that belongs to the family ofthiophene dicarboxylic acid derivatives. This chemical entity has garnered significant attention in recent years due to its diverse applications across various scientific domains, including pharmaceuticals, materials science, and environmental chemistry. As a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom, Diethyl thiophene-2,3-dicarboxylate exhibits unique chemical properties that make it a valuable compound in both academic research and industrial applications.

Thiophene derivatives have long been recognized for their potential in drug discovery. The introduction ofthiophene rings into molecular structures often enhances pharmacokinetic properties, such as solubility and bioavailability, which are crucial for the development of effective pharmaceutical agents. Diethyl thiophene-2,3-dicarboxylate, in particular, has been explored for its role indrug delivery systems, where its stability and ability to form complexes with biomolecules make it a promising candidate.

Recent studies have highlighted the importance ofthiophene dicarboxylic acid derivatives in the development of novel materials for electronic applications. The electron-rich nature of the thiophene ring, coupled with the versatility of its substituents, enables the creation of materials with tailored electronic properties. Diethyl thiophene-2,3-dicarboxylate has been investigated as a building block forconjugated polymers and nanomaterials, where its ability to participate in π-conjugation contributes to the overall performance of these materials.

In the realm of environmental chemistry, Diethyl thiophene-2,3-dicarboxylate has shown promise as a component inbiodegradable polymers and sustainable materials. The ester functional groups present in this compound make it suitable for the synthesis of environmentally friendly products. Recent advancements have focused on its use in creating biocompatible coatings and encapsulation systems, which are essential for addressing contemporary environmental challenges.

The synthesis of Diethyl thiophene-2,3-dicarboxylate is a well-established process that typically involves the reaction of 2,3-dithiol-thiophene with diethyl carbonate under controlled conditions. This method ensures high yields and purity, which are critical for both research and industrial applications. The compound's structure allows for further functionalization, enabling its use in a wide range of reactions and applications.

One of the most exciting developments involving Diethyl thiophene-2,3-dicarboxylate is its potential incancer research. Studies have demonstrated that this compound can act as atemplate for the synthesis of anticancer agents. By modifying the substituents on the thiophene ring, researchers can tune the compound's pharmacological properties to target specific cancer cells more effectively.

Beyond its direct applications, Diethyl thiophene-2,3-dicarboxylate serves as a valuable tool in medicinal chemistry for the study of enzyme inhibition and receptor binding. Its structural features make it an ideal candidate for investigating interactions with key biological targets, such as kinases and transcription factors.

In conclusion, Diethyl thiophene-2,3-dicarboxylate is a multifaceted compound that bridges the gap between pharmaceuticals, materials science, and environmental chemistry. Its unique properties, coupled with ongoing advancements in its synthesis and application, position it as a key player in addressing some of the most pressing challenges in these fields. As research into this compound continues to evolve, we can expect further breakthroughs that will enhance its utility in both academic and industrial settings.

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